molecular formula C7H3ClN2O4 B12680082 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile CAS No. 125629-22-3

2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile

Cat. No.: B12680082
CAS No.: 125629-22-3
M. Wt: 214.56 g/mol
InChI Key: FCCMPPPCJVQGBC-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O4 It is a derivative of benzonitrile, characterized by the presence of chloro, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile typically involves the nitration of 2-chloro-3,4-dihydroxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis . Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic medium

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Corresponding substituted benzonitriles

Scientific Research Applications

2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy groups may also participate in hydrogen bonding and other interactions with target proteins and enzymes, modulating their activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxy and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and biological properties

Properties

CAS No.

125629-22-3

Molecular Formula

C7H3ClN2O4

Molecular Weight

214.56 g/mol

IUPAC Name

2-chloro-3,4-dihydroxy-5-nitrobenzonitrile

InChI

InChI=1S/C7H3ClN2O4/c8-5-3(2-9)1-4(10(13)14)6(11)7(5)12/h1,11-12H

InChI Key

FCCMPPPCJVQGBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Cl)C#N

Origin of Product

United States

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